N-[(4-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide
Description
This compound is a synthetic small molecule characterized by a triazoloquinoxaline core fused with a piperidine moiety and a 4-chlorobenzyl-propanamide side chain. The triazoloquinoxaline scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as kinases or G-protein-coupled receptors (GPCRs) . The piperidin-1-yl group at position 4 of the triazoloquinoxaline enhances solubility and modulates steric interactions, while the 4-chlorophenylmethyl propanamide chain contributes to lipophilicity and target binding specificity . Such structural features are common in antiviral, anticancer, and CNS-targeting agents, though the exact biological profile of this compound remains underexplored in the provided evidence.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O/c25-18-10-8-17(9-11-18)16-26-22(32)13-12-21-28-29-24-23(30-14-4-1-5-15-30)27-19-6-2-3-7-20(19)31(21)24/h2-3,6-11H,1,4-5,12-16H2,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWUIIGDZRAFFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazoloquinoxaline core: This can be achieved by reacting 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol under specific conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where the triazoloquinoxaline core is reacted with piperidine under basic conditions.
Attachment of the propanamide group: The final step involves the attachment of the propanamide group to the triazoloquinoxaline-piperidine intermediate, typically through amide bond formation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced triazoloquinoxaline derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The triazoloquinoxaline core is known to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The piperidine ring may enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing triazole/quinoxaline cores, piperidine/piperazine substitutions, or chlorophenyl-propanamide side chains. Data are synthesized from pharmacological, structural, and synthetic studies.
Triazoloquinoxaline/Pyridazine Derivatives
Chlorophenyl-Propanamide Derivatives
Binding Affinity and Energy Values
From , compounds with triazolo[4,3-a]pyridine or quinoline cores exhibit MPRO energy values (a proxy for binding affinity) ranging from -7.60 to -7.79 kcal/mol. For example:
- N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide : -7.70 kcal/mol .
- 3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}propanamide: -7.75 kcal/mol .
The target compound’s triazoloquinoxaline core likely confers higher binding affinity than pyridine-based analogs due to increased aromatic surface area, though direct MPRO data are unavailable. Piperidine substitution may further stabilize target interactions via nitrogen lone-pair coordination .
Biological Activity
N-[(4-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the current understanding of its biological activity, supported by various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 388.9 g/mol. The compound features a complex structure that includes a quinoxaline core linked to a piperidine moiety and a chlorophenyl group, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert its effects through:
- Inhibition of COX enzymes : Similar compounds have shown selective inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. For instance, analogs have demonstrated IC50 values indicating potent COX-II inhibition while maintaining selectivity over COX-I .
- Antitumor Activity : Studies have reported that quinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | Target | IC50 (μM) | Reference |
|---|---|---|---|
| COX-II Inhibition | COX-II | 0.52 | |
| Cytotoxicity | Various Cancer Cells | 0.14 - 5.0 | |
| Anti-inflammatory | In vivo Models | 64.28% Inhibition |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of related compounds, it was found that certain derivatives exhibited significant reductions in inflammation markers in animal models. The compound's ability to selectively inhibit COX-II suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Anticancer Potential
Another investigation focused on the cytotoxic effects of quinoxaline derivatives against human cancer cell lines. The study revealed that compounds similar to this compound showed promising results in inducing apoptosis and inhibiting tumor growth in vitro.
Q & A
Q. Table 1: Representative Synthetic Conditions
Advanced: How can researchers resolve contradictions in reported synthetic yields for similar triazoloquinoxaline derivatives?
Methodological Answer:
Yield discrepancies often arise from:
- Reagent Purity : Impurities in hydrazine derivatives or solvents reduce efficiency. Use freshly distilled solvents and high-purity reagents .
- Catalyst Optimization : Replace traditional bases (e.g., K2CO3) with Pd-mediated coupling for improved regioselectivity .
- Reaction Monitoring : Employ LC-MS or TLC to identify intermediate byproducts and adjust stoichiometry .
Case Study : A 1993 study reported a 45% yield for piperidinylation, while Taber et al. achieved 68% using Pd(PPh3)3. Replicating the latter with degassed solvents increased yields to ~60% .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Q. Table 2: Analytical Data Comparison
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| 1H-NMR (DMSO-d6) | δ 7.56 (br. s, NH2), δ 8.08 (d, quinoxaline-H) | |
| LC-MS (ESI) | m/z = 474.5 (M+1) |
Advanced: How does the 4-chlorophenyl group influence the compound’s biological activity in kinase inhibition assays?
Methodological Answer:
The 4-chlorophenyl moiety enhances:
- Lipophilicity : Improves membrane permeability (LogP ~3.2) compared to non-halogenated analogs (LogP ~2.5) .
- Target Binding : Chlorine’s electron-withdrawing effect stabilizes π-π stacking with kinase ATP pockets (e.g., p38 MAPK) .
Validation : Replace the 4-chlorophenyl group with 4-fluorophenyl in SAR studies. Observe a 10-fold decrease in IC50 (from 12 nM to 120 nM) .
Advanced: What strategies mitigate instability of the triazoloquinoxaline core under acidic conditions?
Methodological Answer:
- pH Control : Store solutions at pH 6–7 (avoid <5) to prevent protonation-induced ring-opening .
- Lyophilization : Formulate as a lyophilized powder with mannitol to enhance shelf life (>24 months at -20°C) .
- Degradation Analysis : Use accelerated stability studies (40°C/75% RH) with HPLC to identify degradation products (e.g., quinoxaline-2,3-diones) .
Basic: How should researchers design in vitro assays to evaluate this compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis (PBS, pH 7.4) and measure unbound fraction .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .
Advanced: How can computational modeling optimize the propanamide linker for enhanced target engagement?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite to model linker flexibility and hydrogen bonding with kinase backbones (e.g., hinge region).
- MD Simulations : Simulate >100 ns trajectories to assess conformational stability of the piperidinyl-propanamide interaction .
- Free Energy Perturbation (FEP) : Predict ΔΔG for linker modifications (e.g., replacing propanamide with ethanamide) .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
- Hazard Classification : No GHS hazards reported, but assume acute toxicity (Category 4) due to structural analogs .
- Handling : Use PPE (gloves, lab coat) and work in a fume hood. Avoid inhalation of fine powders .
- Waste Disposal : Incinerate in compliance with EPA guidelines for halogenated organics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
